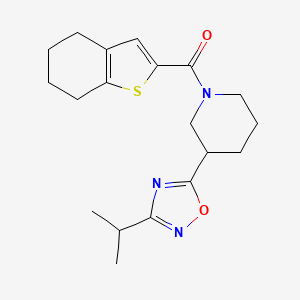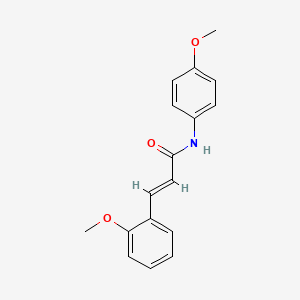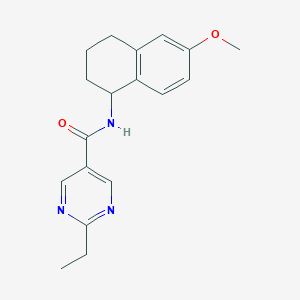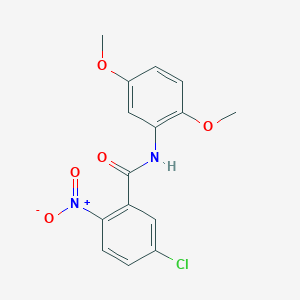![molecular formula C15H16Cl2N2O3 B5685855 8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCDMA, and its chemical structure consists of a spirocyclic ring system with an oxazine ring and a diazepane ring.
Mechanism of Action
The mechanism of action of DCDMA is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. DCDMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a target for many anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
DCDMA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCDMA exhibits antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Candida albicans. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In vivo studies have demonstrated that DCDMA has anxiolytic and sedative effects in mice. It has also been shown to improve memory and cognitive function in rats with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of DCDMA is its ease of synthesis, which allows for the preparation of large quantities of the compound. It also has a relatively low toxicity, making it suitable for use in various biological assays.
One of the limitations of DCDMA is its limited solubility in water, which can hinder its use in biological assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on DCDMA. One direction is the development of DCDMA-based materials with improved properties for various applications, such as drug delivery and sensing. Another direction is the investigation of the mechanism of action of DCDMA and its interaction with various biological targets. Additionally, the development of more potent and selective DCDMA derivatives for use in medicinal chemistry and catalysis is an area of potential research.
Synthesis Methods
The synthesis of DCDMA involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 1-amino-3,8-diazaspiro[4.5]decan-2-one in the presence of a base, such as triethylamine. The reaction results in the formation of DCDMA as a white solid with a yield of 60-70%.
Scientific Research Applications
DCDMA has shown potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCDMA has been studied for its antibacterial and antifungal activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In materials science, DCDMA has been utilized for the synthesis of novel polymers and materials with improved mechanical and thermal properties. It has also been used as a building block for the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In catalysis, DCDMA has been studied as a catalyst for various organic transformations, such as the synthesis of cyclic carbonates and epoxides. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and sensing.
properties
IUPAC Name |
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9-11(16)6-10(7-12(9)17)13(20)19-4-2-15(3-5-19)8-18-14(21)22-15/h6-7H,2-5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGRUIYNUJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)CNC(=O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)



![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)